molecular formula C19H19ClN4O2 B2961177 N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-30-2

N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2961177
CAS No.: 866872-30-2
M. Wt: 370.84
InChI Key: DUYBMGXDEYAJQY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel triazole derivatives, including compounds with structural similarities to N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has been reported. These compounds exhibit antimicrobial activities against a range of microorganisms. For example, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and assessed their antimicrobial activities, finding some compounds with good to moderate activities against tested microorganisms Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2427-2438.

Antioxidant and Biological Activity

Gilava et al. (2020) focused on the synthesis of triazolopyrimidines, demonstrating their potential in antimicrobial and antioxidant activities. This highlights the broader applicability of triazole derivatives in creating compounds with significant biological activities Gilava, V. P., Patel, P., Ram, H., & Chauhan, J. H. (2020). DETERMINATION OF BIOLOGICAL ACTIVITY, ANTIOXIDANT ACTIVITY AND SYNTHESIS OF TRIAZOLOPYRIMIDINES.

Anti-Inflammatory and Analgesic Agents

Research by Abu-Hashem et al. (2020) on novel benzodifuranyl derivatives derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. The study's focus on cyclooxygenase inhibition underscores the therapeutic potential of triazole derivatives in treating inflammation and pain Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules, 25(1).

Molecular and Electronic Studies

Molecular and electronic studies, such as those conducted by Karayel (2021), analyze the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. These studies provide insights into the molecular mechanisms behind the anticancer properties of triazole derivatives, indicating their potential as EGFR inhibitors in cancer treatment Karayel, A. (2021). Molecular stabilities, conformational analyses and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. Structural Chemistry, 32, 1247-1259.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-11-5-7-15(9-12(11)2)24-13(3)18(22-23-24)19(25)21-16-10-14(20)6-8-17(16)26-4/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYBMGXDEYAJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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